molecular formula C19H22N2O2 B247940 3-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(4-methoxyphenyl)propanamide

3-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(4-methoxyphenyl)propanamide

Cat. No.: B247940
M. Wt: 310.4 g/mol
InChI Key: XZYGOUZJAPIXGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

WAY-300700 is a chemical compound known for its role as a non-nucleoside reverse transcriptase inhibitor, primarily used in the treatment of HIV-1. The compound has a molecular weight of 310.39 and a chemical formula of C19H22N2O2 .

Preparation Methods

The synthetic routes and reaction conditions for WAY-300700 are not extensively detailed in the available literature. it is known that the compound is synthesized through a series of organic reactions involving the formation of the dihydroisoquinoline core and subsequent functionalization to achieve the final product. Industrial production methods typically involve optimizing these synthetic routes to ensure high yield and purity .

Chemical Reactions Analysis

WAY-300700 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: WAY-300700 can undergo substitution reactions, particularly at the aromatic ring, to form various substituted derivatives.

Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophilic or nucleophilic reagents for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

WAY-300700 has several scientific research applications, including:

Mechanism of Action

WAY-300700 exerts its effects by inhibiting the reverse transcriptase enzyme of HIV-1. This enzyme is crucial for the replication of the virus, and its inhibition prevents the virus from multiplying. The compound binds to a specific site on the reverse transcriptase enzyme, causing a conformational change that reduces the enzyme’s activity. This mechanism involves interactions with key amino acid residues in the enzyme’s active site, disrupting the normal function of the enzyme .

Comparison with Similar Compounds

WAY-300700 is unique compared to other non-nucleoside reverse transcriptase inhibitors due to its specific chemical structure and binding properties. Similar compounds include:

    Efavirenz: Another non-nucleoside reverse transcriptase inhibitor with a different chemical structure.

    Nevirapine: Known for its use in combination therapy for HIV-1.

    Etravirine: A newer non-nucleoside reverse transcriptase inhibitor with a broader spectrum of activity.

The uniqueness of WAY-300700 lies in its specific binding interactions and its potential for reduced side effects compared to other inhibitors .

Properties

Molecular Formula

C19H22N2O2

Molecular Weight

310.4 g/mol

IUPAC Name

3-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(4-methoxyphenyl)propanamide

InChI

InChI=1S/C19H22N2O2/c1-23-18-8-6-17(7-9-18)20-19(22)11-13-21-12-10-15-4-2-3-5-16(15)14-21/h2-9H,10-14H2,1H3,(H,20,22)

InChI Key

XZYGOUZJAPIXGN-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)NC(=O)CCN2CCC3=CC=CC=C3C2

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CCN2CCC3=CC=CC=C3C2

Origin of Product

United States

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